2-苄氧基-3-溴-5-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

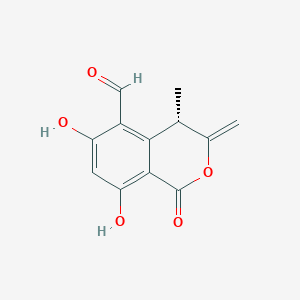

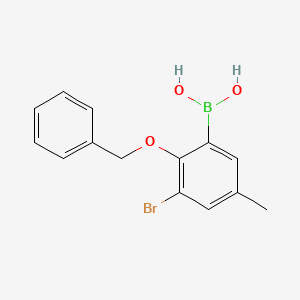

2-Benzyloxy-3-bromo-5-methylphenylboronic acid is a boronic acid derivative with the linear formula C6H5CH2OC6H2(Br)(CH3)B(OH)2 . It has a molecular weight of 320.97 . It is used for experimental and research purposes .

Molecular Structure Analysis

The compound’s structure can be represented by the SMILES stringCc1cc(Br)c(OCc2ccccc2)c(c1)B(O)O . This indicates that the compound has a benzene ring with a bromine atom and a methyl group attached, and another benzene ring with a benzyloxy group attached. The two rings are connected by a boronic acid group . Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzyloxy-3-bromo-5-methylphenylboronic acid are not detailed in the search results, boronic acids are generally known to participate in Suzuki–Miyaura couplings . They can also undergo protodeboronation, a process that has been utilized in formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a melting point of 130-135 °C (lit.) . It contains varying amounts of anhydride .科学研究应用

Suzuki-Miyaura Coupling

Scientific Field

Organic Chemistry

Application Summary

“2-Benzyloxy-3-bromo-5-methylphenylboronic acid” is used as a reagent in Suzuki-Miyaura (SM) coupling reactions . This type of reaction is arguably the most widely-applied transition metal catalyzed carbon-carbon bond forming reaction to date .

Methods of Application

The SM coupling reaction involves the use of a palladium catalyst to couple boronic acids with organic halides . The boronic acid acts as a nucleophile, attacking the organic halide to form a new carbon-carbon bond . The reaction conditions are generally mild and tolerant of a wide range of functional groups .

Results or Outcomes

The success of the SM coupling reaction is due to a combination of factors, including the mild reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes . The use of boronic acids, such as “2-Benzyloxy-3-bromo-5-methylphenylboronic acid”, has become the reagent of choice for these reactions, especially for aryl couplings, due to their enhanced reactivity and high atom economy .

Protodeboronation of Pinacol Boronic Esters

Application Summary

“2-Benzyloxy-3-bromo-5-methylphenylboronic acid” can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Methods of Application

The protodeboronation process involves the use of a photoredox catalyst in a methanol/acetone solution . The radicals can be reduced by the photoredox catalyst, thereby regenerating the initial oxidation state of the catalyst .

Results or Outcomes

This method allows for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy . It has been applied to methoxy protected ( )-D8-THC and cholesterol .

Preparation of PET Imaging Agents

Scientific Field

Medicinal Chemistry

Application Summary

“2-Benzyloxy-3-bromo-5-methylphenylboronic acid” can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents for PET imaging agents .

Methods of Application

The specific methods of application for this process are not detailed in the source . However, it likely involves the use of palladium catalysts and fluoride-derived electrophilic fluorination reagents .

Results or Outcomes

The outcomes of this process are not detailed in the source . However, the end result is likely the production of PET imaging agents .

属性

IUPAC Name |

(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKJZVSGFSMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584543 |

Source

|

| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-bromo-5-methylphenylboronic acid | |

CAS RN |

870777-20-1 |

Source

|

| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)